molecular formula C9H9ClO2 B8802691 2,6-dimethylphenyl chloroformate CAS No. 876-99-3

2,6-dimethylphenyl chloroformate

Katalognummer: B8802691
CAS-Nummer: 876-99-3
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: WPHOWHZYEOSZIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dimethylphenyl chloroformate is an organic compound with the molecular formula C9H9ClO. It is a derivative of phenyl carbonochloridate, where two methyl groups are substituted at the 2 and 6 positions of the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 2,6-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the carbonochloridate ester.

Industrial Production Methods: In industrial settings, the production of 2,6-dimethylphenyl carbonochloridate involves the use of continuous flow reactors to handle the hazardous nature of phosgene. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the toxic nature of phosgene.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-dimethylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylphenol and hydrochloric acid.

    Reduction: It can be reduced to 2,6-dimethylphenol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols, typically under mild conditions.

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4, usually in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Carbamates and carbonates.

    Hydrolysis: 2,6-Dimethylphenol and hydrochloric acid.

    Reduction: 2,6-Dimethylphenol.

Wissenschaftliche Forschungsanwendungen

2,6-dimethylphenyl chloroformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, such as the synthesis of peptide derivatives.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the synthesis of carbamate-based inhibitors.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.

Wirkmechanismus

The mechanism of action of 2,6-dimethylphenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

    Phenyl Carbonochloridate: Lacks the methyl groups at the 2 and 6 positions.

    2,4-Dimethylphenyl Carbonochloridate: Methyl groups are at the 2 and 4 positions instead of 2 and 6.

    2,6-Dimethylbenzoyl Chloride: Similar structure but with a benzoyl group instead of a carbonochloridate group.

Uniqueness: 2,6-dimethylphenyl chloroformate is unique due to the presence of methyl groups at the 2 and 6 positions, which influence its steric and electronic properties. These modifications can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

876-99-3

Molekularformel

C9H9ClO2

Molekulargewicht

184.62 g/mol

IUPAC-Name

(2,6-dimethylphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3

InChI-Schlüssel

WPHOWHZYEOSZIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.